Cas no 1105224-41-6 (2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
- VU0645666-1
- 2-[[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
- F5520-0003
- 2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
- 1105224-41-6
- 2-((5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- AKOS024511627
-
- インチ: 1S/C12H17N5O2S2/c13-9(18)7-20-12-15-14-11(21-12)17-5-3-16(4-6-17)10(19)8-1-2-8/h8H,1-7H2,(H2,13,18)
- InChIKey: OXNFTOQCHTVYHF-UHFFFAOYSA-N
- ほほえんだ: S1C(=NN=C1N1CCN(CC1)C(C1CC1)=O)SCC(N)=O
計算された属性
- せいみつぶんしりょう: 327.08236715g/mol
- どういたいしつりょう: 327.08236715g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 146Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5520-0003-30mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-10μmol |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-40mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-75mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-5μmol |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-10mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-2mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-5mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-15mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5520-0003-20mg |
2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide |
1105224-41-6 | 20mg |
$99.0 | 2023-09-10 |
2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide 関連文献
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamideに関する追加情報
Comprehensive Overview of 2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS No. 1105224-41-6)
The compound 2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide, identified by its CAS No. 1105224-41-6, is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural framework, featuring a 1,3,4-thiadiazole core and a cyclopropanecarbonylpiperazine moiety, positions it as a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications due to its sulfanylacetamide functional group, which is known to enhance bioactivity and target specificity.
In recent years, the demand for novel heterocyclic compounds like 2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide has surged, driven by the need for innovative therapeutic agents. This compound aligns with current trends in precision medicine and targeted drug delivery, addressing challenges such as drug resistance and off-target effects. Its CAS No. 1105224-41-6 is frequently searched in academic databases, reflecting its relevance in studies related to kinase inhibition and enzyme modulation.
The synthesis of 2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide involves multi-step organic reactions, with a focus on optimizing yield and purity. Key intermediates include piperazine derivatives and thiadiazole scaffolds, which are widely explored in medicinal chemistry. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize the compound, ensuring compliance with regulatory standards for research use.
From a pharmacological perspective, 2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide exhibits notable bioavailability and metabolic stability, making it a viable candidate for further preclinical evaluation. Its mechanism of action is hypothesized to involve interaction with G-protein-coupled receptors (GPCRs) or signal transduction pathways, though detailed studies are ongoing. The compound's thiadiazole ring is particularly intriguing, as it is associated with anti-inflammatory and antimicrobial properties in related molecules.
In the context of green chemistry, efforts are underway to develop sustainable synthetic routes for CAS No. 1105224-41-6, minimizing waste and energy consumption. This aligns with global initiatives to reduce the environmental footprint of pharmaceutical manufacturing. Additionally, computational modeling and AI-driven drug design are being leveraged to predict the compound's interactions with biological targets, accelerating the discovery process.
As the scientific community continues to explore the potential of 2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide, its CAS No. 1105224-41-6 remains a focal point for innovation. Future research may uncover its utility in treating complex diseases, reinforcing its status as a cornerstone of modern drug development.
1105224-41-6 (2-{5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide) 関連製品
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
- 2549047-66-5(7-Methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)
- 109317-74-0(Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))
- 113961-88-9(1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone)
- 37545-39-4(5-(pyrazin-2-yl)-1,3,4-oxadiazole-2-thiol)
- 1217862-64-0(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-ol)
- 2172120-14-6(2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)
- 1361695-66-0(2-Amino-5-nitro-3-(2,3,5-trichlorophenyl)pyridine)
- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)



